2',5'-Dimethoxyflavone

Catalog No.
S15669398
CAS No.
74670-10-3
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Dimethoxyflavone

CAS Number

74670-10-3

Product Name

2',5'-Dimethoxyflavone

IUPAC Name

2-(2,5-dimethoxyphenyl)chromen-4-one

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-19-11-7-8-15(20-2)13(9-11)17-10-14(18)12-5-3-4-6-16(12)21-17/h3-10H,1-2H3

InChI Key

YVAMPWXEJCQAJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2

2',5'-Dimethoxyflavone is a natural product found in Streptomyces and Primula veris with data available.

2',5'-Dimethoxyflavone is a member of the flavonoid family, specifically classified as a polymethoxyflavonoid. Its chemical formula is C17H14O4C_{17}H_{14}O_{4}, and it features two methoxy groups located at the 2' and 5' positions of the flavone backbone. This compound exhibits a benzo-γ-pyrone structure, characterized by a carbonyl group at the C4 position, which is typical for flavones. The presence of methoxy groups significantly influences its chemical properties and biological activities, making it a subject of interest in various fields of research, including pharmacology and natural product chemistry .

Typical of flavonoids:

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives, which may enhance its biological activity or alter its properties.
  • Reduction: Reduction reactions can convert 2',5'-dimethoxyflavone to its corresponding flavanone, potentially affecting its biological efficacy.
  • Substitution: The methoxy groups can be substituted with other functional groups under specific conditions, allowing for the synthesis of a variety of derivatives with potentially different activities.

2',5'-Dimethoxyflavone exhibits a range of biological activities:

  • Antioxidant Activity: This compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
  • Anti-inflammatory Effects: Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
  • Anticancer Potential: Studies suggest that 2',5'-dimethoxyflavone may inhibit certain cancer cell lines by interfering with key biochemical pathways. It acts as an antagonist of the aryl hydrocarbon receptor, thereby reducing the expression of cytochrome P450 enzymes involved in the metabolic activation of carcinogens .

Several methods have been developed for the synthesis of 2',5'-dimethoxyflavone:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to introduce methoxy groups at specific positions on the flavone scaffold. This often involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Natural Extraction: The compound can also be isolated from various plant sources known to contain polymethoxyflavonoids. For instance, it may be extracted from the leaves or fruits of specific citrus species or other plants rich in flavonoids .

2',5'-Dimethoxyflavone has several potential applications:

  • Pharmaceutical Development: Due to its antioxidant and anti-inflammatory properties, it is being explored as a candidate for developing new therapeutic agents for diseases related to oxidative stress and inflammation .
  • Food Industry: As a natural antioxidant, it could be used in food preservation to extend shelf life and maintain quality by preventing oxidative degradation .
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative damage from environmental stressors .

Research on interaction studies involving 2',5'-dimethoxyflavone indicates that it may interact with various biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit enzymes such as tyrosinase, which is involved in melanin production. This property could be useful in skin-lightening products or treatments for hyperpigmentation .
  • Cell Signaling Pathways: Its role as an antagonist of the aryl hydrocarbon receptor suggests that it may modulate signaling pathways related to cell proliferation and differentiation, particularly in cancer cells.

Several compounds share structural similarities with 2',5'-dimethoxyflavone. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
3',4'-DimethoxyflavoneMethoxy groups at 3' and 4' positionsStronger inhibition of aryl hydrocarbon receptor
7-DimethoxyflavoneMethoxy group at 7 positionExhibits potent antioxidant activity
ChrysinHydroxylated flavone without methoxylationKnown for anti-anxiety effects
ApigeninHydroxylated flavoneExhibits significant anti-cancer properties

The unique positioning of methoxy groups on the flavonoid structure contributes to distinct biological activities and pharmacological profiles compared to these similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

282.08920892 g/mol

Monoisotopic Mass

282.08920892 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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